molecular formula C11H16ClNO B1397795 (3-Chloro-2-propoxy-benzyl)-methyl-amine CAS No. 894851-33-3

(3-Chloro-2-propoxy-benzyl)-methyl-amine

Cat. No.: B1397795
CAS No.: 894851-33-3
M. Wt: 213.7 g/mol
InChI Key: PNGQEHVLXLJETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-2-propoxy-benzyl)-methyl-amine is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

A significant area of application for compounds related to "(3-Chloro-2-propoxy-benzyl)-methyl-amine" involves organic synthesis, where they serve as intermediates or reactants in the synthesis of complex molecules. For instance, the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole showcases the use of similar compounds. These derivatives were prepared through a series of reactions starting from 1-methyl-1H-benzimidazol-2-amine, highlighting the utility of such compounds in synthesizing bioactive molecules with potential antimicrobial and cytotoxic activities (Noolvi et al., 2014).

Material Science and Polymer Research

In material science, compounds with similar structures are used in the development of advanced materials. A study on "Phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine" explores the use of renewable building blocks to enhance the reactivity of molecules towards benzoxazine ring formation. This research underscores the potential of using sustainable alternatives to traditional phenol derivatives for producing materials with desirable thermal and thermo-mechanical properties, paving the way for applications in various domains, including coatings and adhesives (Trejo-Machin et al., 2017).

Pharmaceutical and Medicinal Chemistry

In the pharmaceutical sector, derivatives of "this compound" find applications in drug discovery and development. The synthesis and evaluation of antimicrobial activity of quinoxaline derivatives, for instance, demonstrate the role of such compounds in generating new therapeutic agents. Replacing the chlorine atom with an ether linkage on a benzene ring has been explored to optimize antimicrobial activity, indicating the versatility of these compounds in designing drugs with specific biological activities (Singh et al., 2010).

Corrosion Inhibition

Another fascinating application is in corrosion inhibition, where Schiff bases derived from similar compounds are studied for their efficacy in protecting metals in acidic environments. This research is crucial for industries where metal corrosion can lead to significant economic losses and safety hazards. The effectiveness of these inhibitors at low concentrations suggests potential for developing efficient, environmentally friendly corrosion protection strategies (Ashassi-Sorkhabi et al., 2005).

Properties

IUPAC Name

1-(3-chloro-2-propoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-3-7-14-11-9(8-13-2)5-4-6-10(11)12/h4-6,13H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGQEHVLXLJETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1Cl)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.